An In-depth Technical Guide to 6-Morpholinopicolinaldehyde: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 6-Morpholinopicolinaldehyde: A Privileged Scaffold in Medicinal Chemistry
This technical guide provides a comprehensive overview of 6-Morpholinopicolinaldehyde, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. This document delves into its chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its role as a versatile scaffold in the design of targeted therapeutics.
Introduction: The Convergence of Morpholine and Pyridine Scaffolds
6-Morpholinopicolinaldehyde, systematically named 6-(morpholin-4-yl)pyridine-2-carbaldehyde, represents a confluence of two moieties that are considered "privileged structures" in medicinal chemistry: the morpholine and the pyridine rings. The morpholine group is frequently incorporated into drug candidates to enhance aqueous solubility, metabolic stability, and target binding affinity.[1][2][3] The pyridine core, a common feature in numerous natural products and FDA-approved drugs, serves as a rigid and versatile scaffold for the construction of diverse molecular architectures.[4][5] The presence of a reactive aldehyde group at the 2-position of the pyridine ring further enhances its utility as a synthetic intermediate for a wide array of chemical transformations.[1][2]
This guide will provide an in-depth analysis of 6-Morpholinopicolinaldehyde, offering insights into its properties and the rationale behind its use in modern drug discovery.
Chemical Structure and Identification
The chemical structure of 6-Morpholinopicolinaldehyde consists of a pyridine ring substituted at the 6-position with a morpholine ring and at the 2-position with a formyl (aldehyde) group.
Caption: Chemical structure of 6-Morpholinopicolinaldehyde.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 857283-88-6 |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.22 g/mol |
| IUPAC Name | 6-(Morpholin-4-yl)pyridine-2-carbaldehyde |
| Synonyms | 6-Morpholinopyridine-2-carbaldehyde, 2-Formyl-6-morpholinopyridine |
Physicochemical and Spectroscopic Properties
While extensive experimental data for 6-Morpholinopicolinaldehyde is not widely published, its structural features suggest it is typically an off-white to yellow solid at room temperature.[1] The presence of the morpholine moiety is expected to enhance its solubility in organic solvents.[1]
Table 2: Predicted and Observed Physicochemical Properties
| Property | Value/Prediction | Source |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | Not available in published literature. Requires experimental determination.[6] | - |
| Boiling Point | Not available in published literature. | - |
| Solubility | Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., ethanol, methanol), with limited solubility in nonpolar solvents (e.g., hexane).[7] | [7] |
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted):
-
Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm.
-
Aromatic Protons (Pyridine Ring): Signals for the three protons on the pyridine ring are anticipated in the aromatic region (δ 7.0-9.0 ppm).
-
Morpholine Protons: Two distinct multiplets are expected for the methylene protons of the morpholine ring. The protons adjacent to the oxygen atom (O-CH₂) would appear more downfield (around δ 3.7-3.9 ppm) compared to the protons adjacent to the nitrogen atom (N-CH₂).[1][8]
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is expected to resonate in the highly deshielded region of the spectrum, typically between δ 180-200 ppm.
-
Aromatic Carbons (Pyridine Ring): Signals for the five carbons of the pyridine ring are expected in the aromatic region (δ 110-160 ppm).
-
Morpholine Carbons: The carbons of the morpholine ring are anticipated to appear in the aliphatic region. The carbons adjacent to the oxygen (O-CH₂) would be more downfield (around δ 65-70 ppm) than those adjacent to the nitrogen (N-CH₂), which are expected around δ 45-50 ppm.[8]
Synthesis of 6-Morpholinopicolinaldehyde
The synthesis of 6-Morpholinopicolinaldehyde can be achieved through several synthetic routes. A common and efficient method involves the nucleophilic aromatic substitution of a suitable dihalopyridine followed by oxidation. A representative experimental protocol is detailed below.
Experimental Protocol: Synthesis from 2-Chloro-6-methylpyridine
This two-step synthesis involves an initial nucleophilic aromatic substitution followed by an oxidation reaction.
Caption: Synthetic workflow for 6-Morpholinopicolinaldehyde.
Step 1: Synthesis of 2-Methyl-6-morpholinopyridine
-
To a solution of 2-chloro-6-methylpyridine in a suitable solvent such as dimethylformamide (DMF), add morpholine and a base (e.g., potassium carbonate).
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methyl-6-morpholinopyridine.
Step 2: Synthesis of 6-Morpholinopicolinaldehyde
-
To a solution of 2-methyl-6-morpholinopyridine in a mixture of dioxane and water, add selenium dioxide.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove selenium metal.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 6-Morpholinopicolinaldehyde.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 6-Morpholinopicolinaldehyde make it a valuable building block in the synthesis of novel therapeutic agents, particularly in the area of kinase inhibition.[1][3]
Kinase Inhibitor Scaffolds
The pyridine core of 6-Morpholinopicolinaldehyde is a common scaffold in many ATP-competitive kinase inhibitors. The aldehyde functionality serves as a versatile handle for the construction of more complex heterocyclic systems, such as pyridopyrimidines and purines, which are prevalent in numerous kinase inhibitors.[1][3]
The morpholine moiety is a key pharmacophore that often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding site.[3] This interaction is crucial for the potency and selectivity of many kinase inhibitors.
Caption: Synthetic utility and biological target of 6-Morpholinopicolinaldehyde derivatives.
Derivatives of 6-Morpholinopicolinaldehyde are primarily investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[3] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3] By acting as ATP-competitive inhibitors of PI3K, these compounds can block downstream signaling, making them attractive candidates for cancer therapy.[3]
Safety, Handling, and Storage
Hazard Identification:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Handling:
-
Wear personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Ensure adequate ventilation and handle in a fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from heat and sources of ignition.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
6-Morpholinopicolinaldehyde is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique combination of a privileged morpholine moiety, a robust pyridine scaffold, and a reactive aldehyde functionality provides a powerful platform for the development of novel therapeutics. The demonstrated utility of its derivatives as potent and selective kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway, underscores the importance of this compound as a key starting material in the ongoing search for innovative treatments for cancer and other diseases driven by aberrant cell signaling. Further exploration of the synthetic potential of 6-Morpholinopicolinaldehyde is poised to yield a new generation of bioactive molecules with significant therapeutic promise.
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Carboxylic acid instead of aldehydeTests the importance of the aldehyde for activityNC-2: 6-(Piperidin-1-yl)picolinaldehyde
Piperidine ring instead of morpholineTests the importance of the morpholine oxygen for binding
